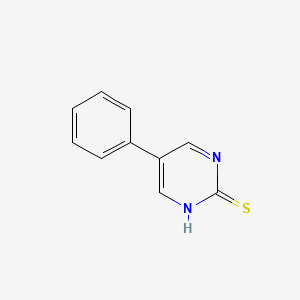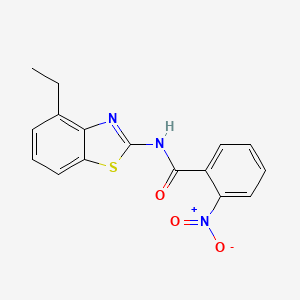
N-(1-adamantylmetil)-N'-butilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-N’-butylurea is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The adamantane structure imparts unique properties to the compound, making it a subject of interest for researchers.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-N’-butylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and polymers.
Mecanismo De Acción
Target of Action
A structurally similar compound, n-(1-adamantyl)-n’-(4-guanidinobenzyl)urea, has been reported to target the urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots, tissue remodeling, and cell migration.
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structure and reactivity .
Result of Action
Adamantane derivatives are known for their potential applications in the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-N’-butylurea typically involves the reaction of 1-adamantylmethylamine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-adamantylmethylamine and butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(1-adamantylmethyl)-N’-butylurea.
Industrial Production Methods
In an industrial setting, the production of N-(1-adamantylmethyl)-N’-butylurea may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-adamantylmethyl)-N’-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones, while substitution reactions can introduce various functional groups onto the adamantyl ring.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-adamantyl)-N’-butylurea: Similar structure but lacks the methyl group on the adamantyl ring.
N-(1-adamantylmethyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a butyl group.
N-(1-adamantylmethyl)-N’-propylurea: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
N-(1-adamantylmethyl)-N’-butylurea is unique due to the presence of both the adamantyl and butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity.
Propiedades
IUPAC Name |
1-(1-adamantylmethyl)-3-butylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-3-4-17-15(19)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,2-11H2,1H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQXPWGKDWXTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)




![N-(3,5-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2365137.png)
![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)


![N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2365144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)


